Cas no 1707582-01-1 (Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate)

Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate
- 2-(1-Amino-2-methyl-propyl)-indole-1-carboxylic acid tert-butyl ester
- Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate
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- Inchi: 1S/C17H24N2O2/c1-11(2)15(18)14-10-12-8-6-7-9-13(12)19(14)16(20)21-17(3,4)5/h6-11,15H,18H2,1-5H3
- InChI Key: YCWDCLHLZSSMOL-UHFFFAOYSA-N
- SMILES: O(C(N1C2C=CC=CC=2C=C1C(C(C)C)N)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 376
- XLogP3: 3.5
- Topological Polar Surface Area: 57.2
Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM261779-10g |
tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate |
1707582-01-1 | 95%+ | 10g |
$1618 | 2021-08-18 | |
Chemenu | CM261779-1g |
tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate |
1707582-01-1 | 95%+ | 1g |
$535 | 2023-02-02 | |
Chemenu | CM261779-5g |
tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate |
1707582-01-1 | 95%+ | 5g |
$1183 | 2021-08-18 | |
Chemenu | CM261779-1g |
tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate |
1707582-01-1 | 95%+ | 1g |
$505 | 2021-08-18 |
Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
Additional information on Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate
Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate (CAS No. 1707582-01-1)
Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate (CAS No. 1707582-01-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Tert-butyl 2-(aminopropyl)-indole-1-carboxylate, belongs to the class of indole derivatives and is characterized by its unique structural features, which include an indole core and a tert-butyl ester group. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for further investigation.
The indole scaffold is a well-known privileged structure in medicinal chemistry, often found in bioactive molecules with diverse pharmacological activities. The presence of the tert-butyl ester group in Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate adds to its stability and solubility, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted the importance of this compound in the development of novel drugs targeting various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.
In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate has shown promise as a lead compound for the development of neuroprotective agents. Research has demonstrated that this compound can modulate key signaling pathways involved in neuronal survival and function. For instance, it has been reported to inhibit the aggregation of amyloid-beta peptides, which are central to the pathogenesis of Alzheimer's disease. Additionally, studies have shown that this compound can reduce oxidative stress and inflammation, two major contributors to neuronal damage.
In cancer research, Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate has been explored for its potential as an anticancer agent. Indole derivatives have long been known for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Recent findings suggest that this compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development. Mechanistic studies have revealed that it can disrupt key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways.
The anti-inflammatory properties of Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate have also been extensively studied. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and functional impairment. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and promoting tissue repair. Its ability to modulate immune responses makes it a potential therapeutic agent for treating inflammatory conditions.
Beyond its therapeutic applications, Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate is also used as a building block in organic synthesis. The tert-butyl ester group can be selectively cleaved under mild conditions, allowing for the introduction of various functional groups at the carboxylic acid position. This flexibility makes it a valuable intermediate in the synthesis of complex organic molecules with diverse biological activities.
In conclusion, Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate (CAS No. 1707582-01-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutics targeting neurodegenerative diseases, cancer, and inflammatory conditions. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.
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